(2,2-Dimethylpropanoyl)phosphonic acid
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Overview
Description
(2,2-Dimethylpropanoyl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 2,2-dimethylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropanoyl)phosphonic acid typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphonating agent. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for phosphonic acids often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The McKenna procedure is particularly favored in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropanoyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
(2,2-Dimethylpropanoyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives
Medicine: It is explored for its potential use in drug development and as a bone-targeting agent
Industry: The compound is used in the design of supramolecular materials, surface functionalization, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropanoyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong coordination bonds with metal ions, making it effective as a chelating agent. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Phosphonic Acid: Shares the phosphonic acid functional group but lacks the 2,2-dimethylpropanoyl moiety
Aminophosphonic Acids: Contain an amino group in addition to the phosphonic acid group
Organophosphonic Acids: Include various organic groups attached to the phosphonic acid
Uniqueness: (2,2-Dimethylpropanoyl)phosphonic acid is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
108584-92-5 |
---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2,2-dimethylpropanoylphosphonic acid |
InChI |
InChI=1S/C5H11O4P/c1-5(2,3)4(6)10(7,8)9/h1-3H3,(H2,7,8,9) |
InChI Key |
PZEBTBCCHXREGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)P(=O)(O)O |
Origin of Product |
United States |
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